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Compound of Interest

Compound Name:
5-Bromo-2,2-dimethylbenzo[d]

[1,3]dioxole

Cat. No.: B1279890 Get Quote

CAS Number: 73790-19-9

This technical guide provides a comprehensive overview of 5-Bromo-2,2-

dimethylbenzo[d]dioxole, a key intermediate in organic synthesis, particularly for researchers,

scientists, and professionals in drug development. This document details its physicochemical

properties, synthesis, and reactivity, along with detailed experimental protocols and visual

diagrams of key workflows.

Physicochemical Properties
5-Bromo-2,2-dimethylbenzo[d]dioxole is a halogenated aromatic ether. Its key physicochemical

properties are summarized in the table below.
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Property Value Source

Molecular Formula C₉H₉BrO₂ --INVALID-LINK--

Molecular Weight 229.07 g/mol --INVALID-LINK--

Appearance Colorless to light yellow liquid --INVALID-LINK--

Boiling Point 97-102 °C at 8 Torr --INVALID-LINK--

Density (Predicted) 1.475 ± 0.06 g/cm³ --INVALID-LINK--

SMILES
CC1(C)OC2=CC=C(Br)C=C2O

1
--INVALID-LINK--

InChI

InChI=1S/C9H9BrO2/c1-

9(2)11-7-4-3-6(10)5-8(7)12-

9/h3-5H,1-2H3

--INVALID-LINK--

Spectroscopic Data (Predicted)
While experimental spectra are not readily available in the public domain, the following tables

outline the predicted spectroscopic data for 5-Bromo-2,2-dimethylbenzo[d]dioxole based on its

structure and typical spectroscopic values for similar compounds.

¹H NMR (Predicted, CDCl₃, 400 MHz)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

6.95 d, J = 8.4 Hz 1H Ar-H

6.80 dd, J = 8.4, 2.0 Hz 1H Ar-H

6.75 d, J = 2.0 Hz 1H Ar-H

1.65 s 6H 2 x CH₃

¹³C NMR (Predicted, CDCl₃, 100 MHz)
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Chemical Shift (ppm) Assignment

148.5 Ar-C-O

147.0 Ar-C-O

122.0 Ar-C-H

120.0 Ar-C-Br

118.0 Ar-C-H

109.0 Ar-C-H

101.5 C(CH₃)₂

25.5 CH₃

IR (Predicted, liquid film)

Wavenumber (cm⁻¹) Intensity Assignment

2980-2850 Medium C-H stretch (aliphatic)

1600, 1480 Medium-Strong C=C stretch (aromatic)

1250 Strong C-O-C stretch (asymmetric)

1040 Strong C-O-C stretch (symmetric)

820 Strong
C-H bend (aromatic, out-of-

plane)

650 Medium C-Br stretch

Mass Spectrometry (Predicted, EI)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Relative Intensity (%) Assignment

228/230 100/98 [M]⁺ (Molecular ion)

213/215 80/78 [M - CH₃]⁺

149 40 [M - Br]⁺

Synthesis and Experimental Protocols
5-Bromo-2,2-dimethylbenzo[d]dioxole is typically synthesized via the bromination of 2,2-

dimethylbenzo[d]dioxole. The starting material can be prepared from the reaction of catechol

with acetone.

Synthesis of 2,2-Dimethylbenzo[d]dioxole
Reaction: Catechol reacts with acetone in the presence of an acid catalyst to form 2,2-

dimethylbenzo[d]dioxole.

Experimental Protocol:

To a stirred solution of catechol (1.0 eq) in toluene, add a catalytic amount of p-

toluenesulfonic acid (0.05 eq).

Add acetone (1.5 eq) and equip the reaction vessel with a Dean-Stark apparatus.

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-

Stark trap.

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution

of sodium bicarbonate, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by vacuum distillation to yield pure 2,2-

dimethylbenzo[d]dioxole.
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Catechol

Toluene, p-TSA (cat.)
Reflux with Dean-Stark

Acetone

Aqueous Workup
(NaHCO₃, Brine) Vacuum Distillation 2,2-Dimethylbenzo[d]dioxole

Click to download full resolution via product page

Synthesis of the precursor, 2,2-dimethylbenzo[d]dioxole.

Bromination of 2,2-Dimethylbenzo[d]dioxole
Reaction: Electrophilic aromatic substitution of 2,2-dimethylbenzo[d]dioxole with a brominating

agent.

Experimental Protocol:

Dissolve 2,2-dimethylbenzo[d]dioxole (1.0 eq) in a suitable solvent such as dichloromethane

or acetic acid in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent to the

cooled solution.

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature,

monitoring the reaction progress by TLC.

Once the reaction is complete, quench with a saturated aqueous solution of sodium

thiosulfate.

Extract the product with dichloromethane, wash the combined organic layers with water and

brine, and dry over anhydrous sodium sulfate.

After filtration, the solvent is removed under reduced pressure to afford the crude product.
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Purification by flash column chromatography on silica gel (eluting with a hexane/ethyl

acetate gradient) yields pure 5-Bromo-2,2-dimethylbenzo[d]dioxole.

2,2-Dimethylbenzo[d]dioxole N-Bromosuccinimide (NBS)
Dichloromethane, 0 °C to RT

Quench
(Na₂S₂O₃ aq.)

Extraction
(DCM) Column Chromatography 5-Bromo-2,2-dimethylbenzo[d]dioxole

Click to download full resolution via product page

Bromination of 2,2-dimethylbenzo[d]dioxole.

Reactivity and Applications in Drug Development
5-Bromo-2,2-dimethylbenzo[d]dioxole is a versatile intermediate in organic synthesis, primarily

due to the presence of the aryl bromide moiety, which allows for a variety of cross-coupling

reactions.

Suzuki-Miyaura Cross-Coupling
The bromine atom can be readily displaced in palladium-catalyzed Suzuki-Miyaura cross-

coupling reactions to form carbon-carbon bonds with a wide range of aryl or vinyl boronic acids

or esters. This reaction is a cornerstone in the synthesis of complex molecules in drug

discovery.

General Experimental Protocol:

To a reaction vessel, add 5-Bromo-2,2-dimethylbenzo[d]dioxole (1.0 eq), the desired boronic

acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically

an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq).

Add a suitable solvent system, such as a mixture of toluene and ethanol.

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

Heat the reaction mixture to reflux and monitor by TLC.

Upon completion, cool the reaction to room temperature and add water.
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Extract the product with an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography to obtain the coupled product.

5-Bromo-2,2-dimethylbenzo[d]dioxole

Aryl Boronic Acid
Pd(PPh₃)₄, Base (e.g., Na₂CO₃)

Toluene/Ethanol, Reflux

Aqueous Workup

Column Chromatography

5-Aryl-2,2-dimethylbenzo[d]dioxole

Click to download full resolution via product page

Suzuki-Miyaura cross-coupling workflow.

Lithiation and Formylation
The bromo-substituent can undergo lithium-halogen exchange, followed by quenching with an

electrophile. A common application is formylation to produce the corresponding aldehyde, a

valuable precursor for further derivatization.
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General Experimental Protocol:

Dissolve 5-Bromo-2,2-dimethylbenzo[d]dioxole (1.0 eq) in anhydrous THF in a flame-dried

flask under an inert atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the

temperature below -70 °C.

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

Add anhydrous N,N-dimethylformamide (DMF) (2.0 eq) dropwise to the aryllithium species.

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

Quench the reaction by the slow addition of 1 M HCl.

Extract the product with diethyl ether, wash the combined organic layers with water and

brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure and purify the resulting aldehyde by column

chromatography.
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5-Bromo-2,2-dimethylbenzo[d]dioxole

1. n-BuLi, THF, -78 °C

2. DMF, -78 °C to RT

Acidic Workup (HCl)

Column Chromatography

2,2-Dimethylbenzo[d]dioxole-5-carbaldehyde

Click to download full resolution via product page

Lithiation and formylation workflow.

Safety Information
Handle 5-Bromo-2,2-dimethylbenzo[d]dioxole with appropriate safety precautions in a well-

ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Material

Safety Data Sheet (MSDS) for detailed safety and handling information.

Disclaimer: The experimental protocols and spectroscopic data provided in this guide are

based on general chemical principles and analogous compounds. These should be adapted
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and optimized by qualified personnel in a laboratory setting. This document is intended for

informational purposes for research and development professionals.

To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,2-
dimethylbenzo[d]dioxole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279890#5-bromo-2-2-dimethylbenzo-d-dioxole-cas-
number-73790-19-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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